molecular formula C10H11BrO B13658985 1-Bromo-2-(1-methoxycyclopropyl)benzene

1-Bromo-2-(1-methoxycyclopropyl)benzene

Cat. No.: B13658985
M. Wt: 227.10 g/mol
InChI Key: CLCDBEPFIHTDJW-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-methoxycyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a 1-methoxycyclopropyl group

Preparation Methods

The synthesis of 1-Bromo-2-(1-methoxycyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(1-methoxycyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(1-methoxycyclopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(1-methoxycyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-2-(1-methoxycyclopropyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the methoxycyclopropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

1-Bromo-2-(1-methoxycyclopropyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-2-(1-methoxycyclopropyl)benzene

InChI

InChI=1S/C10H11BrO/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3

InChI Key

CLCDBEPFIHTDJW-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=CC=CC=C2Br

Origin of Product

United States

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